4-(Pyrrolidin-3-ylamino)quinazoline-8-carboxamide
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Overview
Description
4-(Pyrrolidin-3-ylamino)quinazoline-8-carboxamide is a heterocyclic compound that combines a quinazoline moiety with a pyrrolidine ring. Quinazoline derivatives are known for their broad spectrum of pharmacological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . The incorporation of a pyrrolidine ring enhances the compound’s biological activity due to its unique structural features .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-3-ylamino)quinazoline-8-carboxamide typically involves the reaction of anthranilic acid with an amide to form 4-oxo-3,4-dihydroquinazolines, followed by further functionalization to introduce the pyrrolidine ring . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Pyrrolidin-3-ylamino)quinazoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products
The major products formed from these reactions include various substituted quinazolines and dihydroquinazolines, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
4-(Pyrrolidin-3-ylamino)quinazoline-8-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 4-(Pyrrolidin-3-ylamino)quinazoline-8-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biological pathways, leading to the compound’s observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives like gefitinib, erlotinib, and afatinib, which are known for their anticancer activities . Pyrrolidine-containing compounds such as pyrrolizines and pyrrolidine-2,5-diones also share structural similarities and exhibit diverse biological activities .
Uniqueness
4-(Pyrrolidin-3-ylamino)quinazoline-8-carboxamide is unique due to the combination of the quinazoline and pyrrolidine moieties, which enhances its biological activity and broadens its range of pharmacological effects. This dual functionality makes it a valuable compound for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C13H15N5O |
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Molecular Weight |
257.29 g/mol |
IUPAC Name |
4-(pyrrolidin-3-ylamino)quinazoline-8-carboxamide |
InChI |
InChI=1S/C13H15N5O/c14-12(19)9-2-1-3-10-11(9)16-7-17-13(10)18-8-4-5-15-6-8/h1-3,7-8,15H,4-6H2,(H2,14,19)(H,16,17,18) |
InChI Key |
AZHYPYQTKDUHHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1NC2=NC=NC3=C2C=CC=C3C(=O)N |
Origin of Product |
United States |
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